molecular formula C22H16ClN5O4 B2566418 4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide CAS No. 1005298-05-4

4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide

Cat. No.: B2566418
CAS No.: 1005298-05-4
M. Wt: 449.85
InChI Key: LLHIWVQHZPUOOX-UHFFFAOYSA-N
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Description

This compound features a benzamide scaffold substituted with chlorine (4-position) and nitro (3-position) groups. The benzamide is linked to a 2-methylphenyl moiety, which is further connected to a 2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine core.

Properties

IUPAC Name

4-chloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O4/c1-12-10-15(27-13(2)25-20-16(22(27)30)4-3-9-24-20)6-8-18(12)26-21(29)14-5-7-17(23)19(11-14)28(31)32/h3-11H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHIWVQHZPUOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. One common method involves the condensation of 2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine with appropriate aromatic amines under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Chemical Transformations

The compound undergoes several notable chemical reactions:

Nitro Group Reduction

The nitro group (-NO₂) at the benzamide position can be reduced to an amine (-NH₂) using:

  • Palladium catalysts (e.g., Pd/C) under hydrogen gas

  • Raney nickel in acidic conditions (e.g., acetic acid)

Reaction Type Reagents Product
Reduction H₂, Pd/C, EtOHAmine derivative

Amide Bond Hydrolysis

The amide linkage (-CONH-) is susceptible to hydrolysis under:

  • Acidic conditions (e.g., HCl, reflux) → Carboxylic acid + amine

  • Basic conditions (e.g., NaOH, heat) → Sodium carboxylate + amine

Pyrido[2,3-d]pyrimidine Core Reactions

The heterocyclic core participates in:

  • Electrophilic substitution (e.g., chlorination, alkylation) at positions 2 or 4

  • Nucleophilic aromatic substitution under activating conditions (e.g., -NH₂ groups)

Key Reaction Conditions

Optimal synthesis requires precise control of:

Parameter Details
Temperature 30–80°C for coupling reactions; higher for cyclization steps
Solvent DMF, THF, or acetic acid for coupling; ethanol for reductions
Catalyst Raney nickel or Pd/C for hydrogenation; coupling agents for amidation
Time 2–24 hours depending on reaction type (e.g., condensation vs. reduction)

Mechanistic Insights

The compound’s reactivity is influenced by:

  • Electronic effects : The nitro group (-NO₂) and chloro substituent (-Cl) direct electrophilic substitution .

  • Steric factors : Bulky groups (e.g., methyl substituents) may hinder nucleophilic attacks.

  • Functional group compatibility : The amide and nitro groups stabilize the molecule but limit certain transformations (e.g., oxidation).

Biological and Chemical Implications

  • Pharmacological Interest : The pyrido[2,3-d]pyrimidine core is known for anticancer and antimicrobial activities, often via enzyme inhibition .

  • Structural Analogues : Variations in substitution patterns (e.g., nitro vs. chloro groups) modulate biological potency and chemical stability.

References : EvitaChem (2025) – Synthesis and properties of pyrido[2,3-d]pyrimidine derivatives. EvitaChem (2025) – Multi-step synthesis pathways for chloro-nitrobenzamides. Smolecule (2024) – Anticancer potential of chlorinated benzamides. MDPI (2022) – Review on pyrido[2,3-d]pyrimidine synthesis.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Pyridopyrimidine compounds have shown significant promise in cancer therapy due to their ability to inhibit specific kinases involved in tumor growth. Research indicates that derivatives similar to the target compound exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
    • Case Study : A study on pyridopyrimidine derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • Compounds with pyrido[2,3-d]pyrimidine moieties have been reported to exhibit antimicrobial activity. This includes efficacy against bacteria and fungi, making them potential candidates for developing new antibiotics .
    • Case Study : A series of synthesized pyridopyrimidine derivatives were screened for antimicrobial activity and showed promising results against various pathogens, indicating the potential use of the target compound in therapeutic applications .
  • Neurological Disorders :
    • Some studies have suggested that pyridopyrimidine derivatives can act as neuroprotective agents. Their ability to cross the blood-brain barrier enhances their potential in treating neurological disorders such as Alzheimer's disease .
    • Case Study : Research highlighted a specific derivative's neuroprotective effects in animal models of neurodegeneration, showcasing its potential therapeutic benefits .

Agricultural Applications

  • Pesticidal Activity :
    • Compounds similar to 4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide have been explored for their pesticidal properties. Their structural features allow them to act as effective herbicides or fungicides.
    • Case Study : Research has indicated that certain pyridopyrimidine derivatives can inhibit the growth of plant pathogens, suggesting their utility in agricultural pest management strategies .

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of heterocyclic compounds like pyridopyrimidines into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength.
    • Case Study : A study demonstrated that adding pyridopyrimidine derivatives to polymer blends improved their mechanical properties while maintaining flexibility, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, core heterocycles, and physicochemical properties. Below is a detailed comparison:

Substituent Variations on the Benzamide and Phenyl Groups

  • N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]-4-methyl-3-nitrobenzamide (): Key Differences: Replaces the 4-chloro group on benzamide with a 4-methyl group and introduces a fluorine at the phenyl ring’s 2-position. Impact: The fluorine may enhance metabolic stability and lipophilicity, while the methyl group reduces steric hindrance compared to chlorine. No melting point or mass data are provided in the evidence for direct comparison .
  • 4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (): Key Differences: Substitutes the pyrido-pyrimidinone core with a chromen-4-one system. The benzamide retains a 4-chloro substituent, but the absence of a nitro group may lower electrophilicity .

Core Heterocycle Modifications

  • 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzamide (): Key Differences: Uses a pyrimidinyl-pyridine core instead of pyrido-pyrimidinone. Impact: The absence of the 4-oxo group eliminates a key hydrogen-bond acceptor, likely altering binding interactions.
  • 5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (): Key Differences: Employs a tetrahydropyrimidine carboxamide scaffold with multiple fluorinated benzyl groups. Fluorine atoms may improve bioavailability but complicate synthesis .

Table 1: Key Properties of Target Compound and Analogs

Compound Name Core Structure Substituents (Benzamide/Phenyl) Melting Point (°C) Mass (M+1)
Target Compound Pyrido[2,3-d]pyrimidinone 4-Cl, 3-NO₂; 2-Me-phenyl Not reported Not reported
N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-methyl-3-nitrobenzamide Pyrido[2,3-d]pyrimidinone 4-Me, 3-NO₂; 2-F-phenyl Not reported Not reported
4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide Chromen-4-one 4-Cl; 2-Me-phenyl Not reported Not reported
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Sulfonamide; fluorophenyl-chromenyl 175–178 589.1

Notes:

  • The target compound’s pyrido-pyrimidinone core distinguishes it from chromene () and pyrazolo-pyrimidine () analogs.
  • Substituents like fluorine () and sulfonamide () demonstrate trade-offs between lipophilicity and synthetic complexity.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step coupling reactions, as seen in and . For example, uses boronic acid cross-coupling, while employs EDC/HOBt-mediated amidation .
  • Structural Confirmation : NMR and mass spectrometry (e.g., ’s 589.1 M+1) are critical for verifying analogs, though such data are absent for the target compound in the provided evidence .
  • Biological Potential: Pyrido-pyrimidinones are known kinase inhibitors (e.g., PI3K/mTOR), suggesting the target compound could share similar mechanisms. However, chromene derivatives () often target estrogen receptors, indicating divergent applications .

Biological Activity

The compound 4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClN4O3C_{19}H_{17}ClN_{4}O_{3} with a molecular weight of approximately 396.82 g/mol. The structure includes a pyrido[2,3-d]pyrimidine moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Dihydrofolate Reductase (DHFR) : Similar compounds in the pyrido[2,3-d]pyrimidine class have been shown to inhibit DHFR, an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to antitumor effects by disrupting the folate metabolism in cancer cells .
  • Kinase Inhibition : The presence of specific substituents in the compound may allow it to act as an inhibitor for certain kinases involved in cancer progression. For instance, studies have indicated that modifications in the phenyl and pyrimidine rings can enhance selectivity towards specific kinase targets .

Antitumor Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor properties. For example:

  • IC50 Values : A related compound showed an IC50 value of 1.7 nM against KB human tumor cells expressing folate receptors .
  • Mechanism : These compounds often exploit the overexpression of folate receptors in tumors for selective uptake and cytotoxicity.

Antimicrobial Activity

Some analogs have demonstrated antimicrobial properties against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : Studies suggest that compounds with similar structures can exhibit antibacterial activity, potentially due to their ability to interfere with bacterial DNA synthesis or cell wall integrity .

Case Studies

  • Piritrexim Analogues : Piritrexim, a known antifolate drug, has shown promising results against melanoma and urothelial cancers. Its structural similarity to our compound suggests that it may also possess similar therapeutic effects against these cancers .
  • Synthesis and Evaluation : A study synthesized several pyrido[2,3-d]pyrimidine derivatives and evaluated their biological activity through various assays. The findings indicated that modifications at specific positions significantly affected their potency against cancer cell lines .

Data Summary

Activity Type Target IC50 Value Reference
AntitumorKB Human Tumors1.7 nM
AntimicrobialVarious BacteriaVariable
Kinase InhibitionSpecific KinasesNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Pyrido[2,3-d]pyrimidinone Core Formation : Condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions to form the pyrido[2,3-d]pyrimidin-4-one scaffold .

Substitution at Position 3 : Introduction of the 2-methyl-4-(2-methylphenyl) group via nucleophilic aromatic substitution (SNAr) using a chlorinated phenyl intermediate .

Benzamide Coupling : Amidation of the nitrobenzoyl chloride with the substituted aniline using coupling agents like EDC/HOBt in DMF .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography with gradients of ethyl acetate/hexane.

Q. How is the structural characterization of this compound validated?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity (e.g., nitro group at δ ~8.2 ppm in ¹H NMR) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~480-500 Da) and fragmentation patterns .
  • X-ray Crystallography : Resolve the pyrido[2,3-d]pyrimidinone core geometry and confirm substituent orientation .

Q. What are the critical solubility and stability parameters for this compound?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water; use DMSO or DMF for stock solutions (test stability in these solvents via UV-Vis over 24 hours) .
  • Stability : Degrades under prolonged light exposure; store in amber vials at –20°C. Monitor for nitro group reduction by periodic LC-MS .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrido[2,3-d]pyrimidinone core?

  • Methodological Answer :

  • Catalysis : Replace traditional acid catalysts with Lewis acids (e.g., ZnCl₂) to improve regioselectivity and reduce side products .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes while maintaining >85% yield .
    • Data Contradiction Analysis : Discrepancies in yields (e.g., 60% vs. 85%) may arise from solvent purity or moisture content. Pre-dry solvents over molecular sieves .

Q. What strategies resolve conflicting bioactivity data in enzyme inhibition assays?

  • Methodological Answer :

  • Assay Validation : Confirm enzyme purity (SDS-PAGE) and use positive controls (e.g., staurosporine for kinases).
  • IC50 Variability : Test compound stability in assay buffers (pH 7.4 vs. 6.8) to rule out pH-dependent degradation .
  • Off-Target Effects : Perform counter-screens against related enzymes (e.g., PIM1 kinase inhibitors vs. CDK2) .

Q. How does the nitro group influence the compound’s electronic and steric properties?

  • Methodological Answer :

  • Computational Analysis : Use DFT calculations (B3LYP/6-31G*) to map electron density; nitro groups reduce HOMO-LUMO gaps, enhancing electrophilicity .
  • Steric Maps : Generate 3D steric maps (e.g., using Schrödinger Suite) to assess clashes with target binding pockets .
    • Experimental Validation : Compare bioactivity of nitro vs. amine derivatives to isolate electronic effects .

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